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lipid A-disaccharide-1-phosphate -

lipid A-disaccharide-1-phosphate

Catalog Number: EVT-1586401
CAS Number:
Molecular Formula: C68H129N2O20P
Molecular Weight: 1325.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate is a member of lipid As. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate(2-).
Overview

Lipid A-disaccharide-1-phosphate is a crucial component in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria, particularly Escherichia coli. This compound serves as the hydrophobic anchor of LPS, which forms a structural barrier protecting bacteria from environmental stressors and plays a significant role in immune system recognition. Lipid A-disaccharide-1-phosphate is synthesized through a series of enzymatic reactions known as the Raetz pathway, which involves nine key enzymes that convert precursor molecules into this biologically important lipid.

Source

Lipid A-disaccharide-1-phosphate is predominantly sourced from Escherichia coli, but similar biosynthetic pathways are conserved across many Gram-negative bacteria. The compound is derived from UDP-N-acetylglucosamine and β-hydroxymyristoyl-acyl carrier protein through a series of enzymatic transformations, ultimately resulting in lipid A, which is further modified to form lipid A-disaccharide-1-phosphate .

Classification

Lipid A-disaccharide-1-phosphate is classified as a glycolipid due to its carbohydrate and lipid components. It falls under the broader category of lipopolysaccharides, which are essential for the structural integrity of the bacterial outer membrane. The compound is characterized by its disaccharide backbone, which consists of two glucosamine units linked by phosphate groups.

Synthesis Analysis

Methods

The synthesis of lipid A-disaccharide-1-phosphate occurs through a well-defined pathway involving multiple enzymes. The key steps include:

  1. Conversion of UDP-N-acetylglucosamine: The initial substrate is converted into UDP-2,3-diacylglucosamine by the action of LpxA, LpxC, and LpxD.
  2. Formation of lipid X: LpxH cleaves off the UMP moiety from UDP-2,3-diacylglucosamine to yield 2,3-diacylglucosamine-1-phosphate, commonly referred to as lipid X.
  3. Synthesis of lipid A-disaccharide-1-phosphate: The enzyme LpxB catalyzes the transfer of the diacyl-glucosamine moiety from lipid X to UDP-diacyl-glucosamine, resulting in the formation of lipid A-disaccharide-1-phosphate .

Technical Details

The enzymatic reactions are highly regulated and involve specific conditions such as pH and temperature to optimize yield. For instance, assays for LpxB activity typically employ thin-layer chromatography to monitor product formation .

Molecular Structure Analysis

Structure

Lipid A-disaccharide-1-phosphate consists of two glucosamine units that are acylated with fatty acids. The structure features:

  • Disaccharide Backbone: Composed of two glucosamine residues.
  • Phosphate Group: Attached to one of the glucosamine units.
  • Acyl Chains: Typically four acyl chains are present, contributing to its hydrophobic characteristics.

Data

The molecular formula for lipid A-disaccharide-1-phosphate can be represented as Cx_{x}Hy_{y}Nz_{z}Ow_{w}P where xx, yy, zz, and ww vary based on the specific acylation pattern and modifications present in different bacterial species .

Chemical Reactions Analysis

Reactions

The primary reaction involving lipid A-disaccharide-1-phosphate is its formation via glycosyltransferase activity mediated by LpxB. This enzyme facilitates a nucleophilic attack where the hydroxyl group on lipid X attacks the anomeric carbon of UDP-diacyl-glucosamine.

Technical Details

The reaction mechanism involves:

  1. Nucleophilic Attack: The hydroxyl group on lipid X attacks the anomeric carbon.
  2. Formation of Glycosidic Bond: This results in the formation of a β(1→6) glycosidic bond between the glucosamine units.
  3. Release of UDP: The reaction releases uridine diphosphate as a byproduct .
Mechanism of Action

Process

Lipid A-disaccharide-1-phosphate functions primarily as an anchor for lipopolysaccharides in the outer membrane of Gram-negative bacteria. Its mechanism involves:

  1. Immune Recognition: Lipid A is recognized by Toll-like receptor 4 on immune cells, triggering inflammatory responses.
  2. Structural Role: It stabilizes the outer membrane structure and contributes to antibiotic resistance by forming a barrier against harmful agents.

Data

Studies have shown that modifications in lipid A structures can significantly affect virulence and immune responses in host organisms .

Physical and Chemical Properties Analysis

Physical Properties

Lipid A-disaccharide-1-phosphate is typically hydrophobic due to its long acyl chains, making it insoluble in water but soluble in organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under physiological conditions but can be hydrolyzed under extreme pH or temperature.
  • Reactivity: Demonstrates reactivity with various biological molecules due to its phosphate group and acyl chains.

Relevant data indicate that variations in acylation can influence both stability and reactivity, impacting its biological functions .

Applications

Scientific Uses

Lipid A-disaccharide-1-phosphate has several important applications in scientific research:

  • Vaccine Development: Its role in immune activation makes it a candidate for adjuvants in vaccine formulations.
  • Antibiotic Targeting: Given its essential role in bacterial viability, enzymes involved in its biosynthesis are promising targets for new antibiotic development.
  • Immunological Studies: It serves as a model compound for studying host-pathogen interactions and inflammatory responses.
Introduction to Lipid A-Disaccharide-1-Phosphate in Gram-Negative Bacterial Pathogenesis

Role in Endotoxin-Mediated Immunogenicity of Lipopolysaccharides

Lipid A-disaccharide-1-phosphate constitutes the hydrophobic membrane anchor and endotoxic core of lipopolysaccharides (LPS) in Gram-negative bacteria. This glycolipid features a conserved β-(1→6)-linked D-glucosamine disaccharide phosphorylated at the 1-position (lipid A-disaccharide-1-phosphate, PubChem CID: 13831140) [3] [8]. Its unique amphipathic architecture enables dense packing within the outer membrane’s outer leaflet, creating a formidable permeability barrier against hydrophobic toxins and antibiotics [1] [5] [7].

The immunostimulatory potency of lipid A-disaccharide-1-phosphate arises from its recognition by the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex in mammalian hosts [2] [7] [10]. The bisphosphorylated hexa-acylated structure (e.g., in Escherichia coli) optimally fits the hydrophobic pocket of MD-2, enabling dimerization of the TLR4/MD-2 complex and triggering pro-inflammatory cascades via MyD88 and TRIF pathways [7] [10]. This interaction drives massive cytokine release (e.g., TNF-α, IL-6), which, during systemic infections, can precipitate septic shock [7] [8]. Key structural determinants for TLR4 activation include:

  • Phosphate groups: Negative charges at positions 1 and 4′ enable electrostatic interactions with TLR4
  • Acyl chain number/geometry: Hexa-acylation promotes optimal MD-2 binding
  • Membrane fluidity: Saturated hydroxyacyl chains (e.g., C14 in E. coli) enhance molecular packing and barrier function [1] [5] [8]

Table 1: Immunological Consequences of Lipid A-Disaccharide-1-Phosphate Recognition

Host Receptor ComplexStructural Lipid A Features RecognizedDownstream Immune Effects
TLR4/MD-2Bisphosphorylation, Hexa-acylationNF-κB/AP-1 activation → TNF-α, IL-1β, IL-6 release
Caspase-4/5/11 (non-canonical)Hexa-acylated speciesPyroptosis, IL-1β maturation
InflammasomesAggregated structuresCaspase-1 activation, pro-inflammatory cytokine release

Evolutionary Conservation in Bacterial Outer Membrane Architecture

Lipid A-disaccharide-1-phosphate is phylogenetically conserved across >99% of Gram-negative bacteria, underpinning its fundamental role in outer membrane integrity [1] [9]. While the nine-enzyme Raetz pathway (including LpxB) is fully conserved only in Proteobacteria like E. coli and Salmonella, simplified pathways producing structural variants exist in early-diverging phyla like Cyanobacteria [9]. This conservation stems from two non-negotiable functions:

  • Permeability Barrier: The disaccharide’s acyl chains (typically R-3-hydroxymyristate) form tightly packed, cation-bridged arrays impermeable to hydrophobic molecules. Mg²⁺ cross-linking between phosphate groups is essential for membrane stability [1] [5].
  • Structural Template: Serves as the obligatory anchor for core oligosaccharides and O-antigens, enabling surface display of variable polysaccharides critical for environmental adaptation [1] [7] [9].

Gene duplication events within Proteobacteria optimized the pathway:

  • lpxA and lpxD arose from an ancient duplication (45% sequence similarity)
  • lpxL and lpxM resulted from a Proteobacteria-specific duplication, enabling secondary acylation [9]

Table 2: Conservation of Lipid A-Disaccharide-1-Phosphate Biosynthesis Enzymes

EnzymeFunctionPhylogenetic Distribution
LpxBCatalyzes β-(1→6) glycosidic bond formationUniversal in Gram-negative bacteria
LpxATransfers first acyl chain to UDP-GlcNAcConserved in all lipid A-producing bacteria
LpxH/LpxIGenerates lipid X (monosaccharide precursor)LpxH in Proteobacteria; LpxI in α-proteobacteria
LpxL/LpxMAdd secondary acyl chainsGammaproteobacteria-specific (e.g., E. coli, Salmonella)

Properties

Product Name

lipid A-disaccharide-1-phosphate

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate

Molecular Formula

C68H129N2O20P

Molecular Weight

1325.7 g/mol

InChI

InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90-91(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1

InChI Key

HLDJGHAAKRKPAV-QDORLFPLSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

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